

Spectroscopic Characterization of 5-Nitro-2-(trifluoromethyl)pyridine: A Comparative Guide

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Compound of Interest

Compound Name: 5-Nitro-2-(trifluoromethyl)pyridine

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The structural elucidation of novel compounds is a cornerstone of chemical research and development. This guide provides a comprehensive overview of the spectroscopic methods used to confirm the structure of **5-Nitro-2-(trifluoromethyl)pyridine**, a key intermediate in the synthesis of various agrochemical and pharmaceutical agents. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comparative analysis to aid researchers in the unambiguous identification of this and related substituted pyridines.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Nitro-2-(trifluoromethyl)pyridine** and related analogs. This comparative approach highlights the influence of the nitro and trifluoromethyl substituents on the spectral properties of the pyridine ring.

Table 1: ^1H , ^{13}C , and ^{19}F NMR Spectroscopic Data

Compound	¹ H NMR (δ , ppm, J in Hz)	¹³ C NMR (δ , ppm, J in Hz)	¹⁹ F NMR (δ , ppm)
5-Nitro-2-(trifluoromethyl)pyridine	9.52 (d, J = 2.3, 1H), 8.72 (dd, J = 8.6, 2.4, 1H), 7.97 (d, J = 8.6, 1H)[1]	152.6 (q, J = 36.0), 145.5 (s), 145.4 (s), 133.0 (s), 121.2 (q, J = 2.6), 120.5 (q, J = 276.0)[1]	-68.1 (s, 3F)[1]
5-Bromo-2-(trifluoromethyl)pyridine	8.82 (d, J = 1.7, 1H), 8.05 (dd, J = 8.3, 1.7, 1H), 7.61 (d, J = 8.3, 1H)[1]	Data not available in the provided search results.	-67.9 (s, 3F)[1]
3-Chloro-2-(trifluoromethyl)pyridine	8.62 (d, J = 3.7, 1H), 7.91 (d, J = 12.7, 1H), 7.49 (dd, J = 8.2, 4.6, 1H)[1]	146.7 (s), 144.8 (q, J = 34.3), 139.6 (s), 130.6 (s), 127.3 (s), 121.0 (q, J = 276.2)[1]	-66.3 (s, 3F)[1]
2-(Trifluoromethyl)pyridine	Data not available in the provided search results. A general reference indicates a crude unlocked ¹⁹ F NMR signal at -62.77 ppm.[2]	Data not available in the provided search results.	-62.77 (s, 3F)[2]

NMR data was recorded in CDCl₃.^[1]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrometry (m/z)
5-Nitro-2-(trifluoromethyl)pyridine	N-O asymmetric stretch: 1550-1475 ^[3] N-O symmetric stretch: 1360-1290 ^[3] C-F stretches: ~1350-1100Aromatic C-H stretch: >3000 ^[4] Aromatic ring vibrations: 1600-1585 and 1500-1400 ^[4]	192 (M ⁺) ^[1]
5-Bromo-2-(trifluoromethyl)pyridine	Specific data not available. Expected to show C-F and aromatic vibrations similar to the nitro analog, but lacking the N-O stretches.	Data not available in the provided search results.
3-Chloro-2-(trifluoromethyl)pyridine	Specific data not available. Expected to show C-F and aromatic vibrations similar to the nitro analog, but lacking the N-O stretches.	181 (M ⁺ -H) ^[1]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024

or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets.

- ^{19}F NMR: Acquire the fluorine NMR spectrum. ^{19}F is a highly sensitive nucleus with 100% natural abundance.[5][6] Spectra can be obtained quickly with a small number of scans. A common reference standard is CFCl_3 (0 ppm).[7][8]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (for ^1H and ^{13}C) or an external standard.

Infrared (IR) Spectroscopy

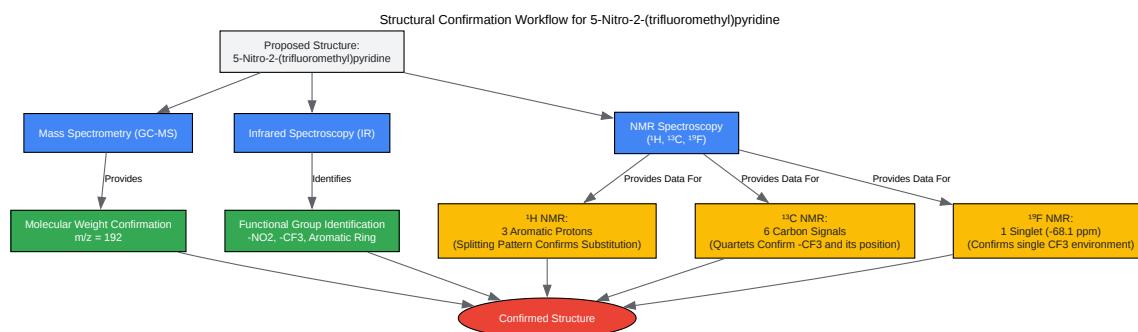
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.
- Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm^{-1} .[9]
- Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.[10][11] For **5-Nitro-2-(trifluoromethyl)pyridine**, key vibrations include the N-O stretches of the nitro group, C-F stretches of the trifluoromethyl group, and vibrations of the pyridine ring.[3]

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification (GC-MS).
- Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions to generate the mass spectrum. The molecular ion peak (M^+) is crucial for determining the molecular weight of the compound.[1]

Structural Confirmation Workflow

The logical flow for confirming the structure of **5-Nitro-2-(trifluoromethyl)pyridine** using the discussed spectroscopic methods is illustrated below.



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Caption: Workflow for the structural elucidation of **5-Nitro-2-(trifluoromethyl)pyridine**.

Conclusion

The structural confirmation of **5-Nitro-2-(trifluoromethyl)pyridine** is reliably achieved through a combination of spectroscopic techniques. Mass spectrometry confirms the molecular weight. [1] Infrared spectroscopy provides evidence for the key functional groups, namely the nitro and trifluoromethyl moieties.[3] Finally, a detailed analysis of ^1H , ^{13}C , and ^{19}F NMR spectra allows

for the unambiguous determination of the substitution pattern on the pyridine ring and the electronic environment of each nucleus.^[1] The data presented in this guide serves as a valuable reference for researchers working with this and structurally related compounds, facilitating efficient and accurate characterization.

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